Cas no 1009075-40-4 ((R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate)

(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethylamino side chain. This compound is valuable in asymmetric synthesis and pharmaceutical research due to its stereochemical purity and functional versatility. The Boc group enhances stability, facilitating handling and storage, while the ethylamino moiety provides a reactive site for further derivatization. Its rigid pyrrolidine scaffold contributes to conformational control in target molecules, making it useful for designing bioactive compounds or catalysts. The product is typically employed in peptide chemistry, medicinal chemistry, and as a building block for chiral ligands or auxiliaries. High enantiomeric purity ensures reproducibility in synthetic applications.
(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate structure
1009075-40-4 structure
Product Name:(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
CAS No:1009075-40-4
MF:C12H24N2O2
MW:228.331163406372
CID:842285
PubChem ID:50987976
Update Time:2025-06-26

(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
    • (R)-1-Boc-2-(Ethylaminomethyl)-pyrrolidine
    • tert-butyl (2R)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate
    • (S)-TERT-BUTYL 2-((ETHYLAMINO)METHYL)PYRROLIDINE-1-CARBOXYLATE
    • A26522
    • AB1006659
    • AC1Q31FQ
    • AK-38236
    • FT-0689426
    • KB-62345
    • (2R)-1-(tert-Butoxycarbonyl)-2-((ethylamino)methyl)pyrrolidine
    • (2R)-2-[(Ethylamino)methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
    • TERT-BUTYL (2R)-2-[(ETHYLAMINO)METHYL]PYRROLIDINE-1-CARBOXYLATE
    • (R)-2-ETHYLAMINOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 2-Methyl-2-propanyl (2R)-2-[(ethylaMino)Methyl]-1-pyrrolidinecarboxylate
    • 1-Pyrrolidinecarboxylic acid, 2-[(ethylaMino)Methyl]-, 1,1-diMethylethyl ester, (2R)-
    • Tert-butyl (R)-2-((ethylamino)methyl)pyrrolidine-1-carboxylate
    • AKOS015900726
    • 1009075-40-4
    • CS-0439730
    • DTXSID30679066
    • (R)-tert-butyl2-((ethylamino)methyl)pyrrolidine-1-carboxylate
    • (2R)-2-[(Ethyla
    • (2R)-2-[(Ethylamino)methyl]-1-pyrrolidinecarboxylic acid,1,1-dimethylethylester
    • MDL: MFCD06656617
    • Inchi: 1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
    • InChI Key: RKMARTBPQCEJTJ-SNVBAGLBSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H]1CNCC)=O

Computed Properties

  • Exact Mass: 228.18400
  • Monoisotopic Mass: 228.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 0.993
  • Boiling Point: 299.2 °C at 760 mmHg
  • Flash Point: 134.8 °C
  • PSA: 41.57000
  • LogP: 2.32420

(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1009075-40-4)(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Order Number:A26522
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:21
Price ($):208.0
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Additional information on (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Introduction to (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (CAS No. 1009075-40-4)

Introduction

The compound (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, with the CAS registry number 1009075-40-4, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of tert-butyl esters of pyrrolidine derivatives, which are widely studied for their potential applications in drug design, catalysis, and polymer synthesis. The molecule's unique structure, featuring a chiral pyrrolidine ring substituted with an ethylamino group and a tert-butyl ester, makes it a valuable substrate for exploring stereochemical and functional group reactivity.

Chemical Structure and Properties

The molecular structure of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is characterized by a five-membered pyrrolidine ring, which is a saturated nitrogen-containing heterocycle. The R configuration at the chiral center indicates that the tert-butyl ester group is positioned in a specific spatial arrangement relative to the ethylamino substituent. This stereochemistry is critical for understanding the compound's reactivity and biological activity. The presence of the tert-butyl group introduces steric hindrance, which can influence both the physical properties of the molecule and its interactions with other substances.

Recent studies have highlighted the importance of such chiral molecules in asymmetric synthesis. For instance, researchers have utilized this compound as a precursor in the synthesis of bioactive compounds, leveraging its chirality to induce specific stereochemical outcomes in subsequent reactions. The ethylamino group attached to the pyrrolidine ring adds another layer of functionality, enabling participation in hydrogen bonding and other non-covalent interactions that are essential for molecular recognition and catalysis.

Synthesis and Applications

The synthesis of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate typically involves multi-step processes that combine principles from stereochemistry and organic synthesis. A common approach involves the selective alkylation of pyrrolidine derivatives followed by esterification to introduce the tert-butyl group. The stereochemical outcome of these reactions is often controlled through the use of chiral auxiliaries or asymmetric catalysts, ensuring high enantiomeric excess in the final product.

In terms of applications, this compound has been explored as a potential building block in medicinal chemistry. Its structure resembles certain pharmacophores found in bioactive molecules, making it a candidate for further optimization in drug discovery programs. For example, researchers have investigated its role as a ligand in metalloenzyme mimics, where its nitrogen-containing groups can coordinate with metal ions to facilitate catalytic activity.

Additionally, the compound's stability under various reaction conditions makes it suitable for use in polymerization reactions. Its bulky tert-butyl group can act as a steric director, influencing the regioselectivity and polymer architecture in polyaddition or step-growth polymerizations.

Toxicological and Environmental Considerations

As with any chemical compound intended for industrial or pharmaceutical applications, understanding the toxicological profile of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is crucial. Recent studies have focused on assessing its potential cytotoxicity and genotoxicity using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays and comet assays. Preliminary results suggest that at concentrations relevant to industrial use, the compound exhibits low cytotoxicity against mammalian cell lines.

From an environmental perspective, researchers have examined its biodegradability under aerobic conditions. Results indicate that while the compound is not inherently biodegradable due to its complex structure, it can undergo hydrolysis under specific pH conditions to yield less complex byproducts. These findings underscore the importance of proper waste management practices when handling this compound.

Future Directions and Research Opportunities

The continued exploration of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate presents several promising research avenues. One area of interest lies in its potential as a chiral catalyst or ligand in asymmetric catalysis. By exploiting its unique stereochemistry and functional groups, chemists can develop new catalyst systems for challenging transformations such as enantioselective alkene reductions or cyclopropanations.

Another promising direction involves leveraging this compound's structural features for drug delivery applications. Its amphiphilic nature—arising from the combination of hydrophilic amino groups and hydrophobic tert-butyl moieties—could make it an effective carrier for hydrophobic drugs or imaging agents. Researchers are currently investigating its ability to form self-assembled structures such as micelles or nanoparticles under physiological conditions.

In conclusion,(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (CAS No. 1009075-40-4) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of chirality, functional groups, and structural complexity positions it as a valuable tool for advancing chemical research and development.

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Amadis Chemical Company Limited
(CAS:1009075-40-4)(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
A26522
Purity:99%
Quantity:1g
Price ($):208.0
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